3/'-Decylterthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Decylterthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring 3’-Decylterthiophene is characterized by a long decyl chain attached to the terthiophene core, which consists of three thiophene rings connected in a linear arrangement

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Decylterthiophene typically involves the following steps:

Bromination of Terthiophene: Terthiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the thiophene rings.

Decylation: The brominated terthiophene undergoes a decylation reaction where a decyl group is introduced. This is often achieved through a Grignard reaction, where decyl magnesium bromide reacts with the brominated terthiophene.

Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure 3’-Decylterthiophene.

Industrial Production Methods: Industrial production of 3’-Decylterthiophene follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of terthiophene are brominated using industrial-scale reactors.

Grignard Reaction: The brominated terthiophene is reacted with decyl magnesium bromide in large reactors.

Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity 3’-Decylterthiophene.

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Decylterthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

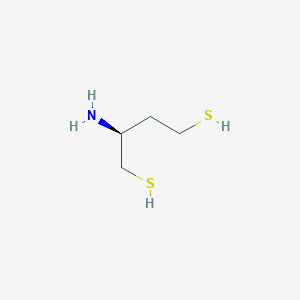

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine or N-bromosuccinimide in the presence of a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Brominated or alkylated thiophene derivatives.

Applications De Recherche Scientifique

3’-Decylterthiophene has a wide range of applications in scientific research, including:

Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.

Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells, contributing to efficient light absorption and charge separation.

Sensors: Utilized in the development of chemical sensors for detecting various analytes.

Material Science: Studied for its potential in creating novel materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism of action of 3’-Decylterthiophene in organic electronics involves:

Charge Transport: The compound facilitates efficient charge transport due to its conjugated structure, allowing for the movement of electrons or holes through the material.

Molecular Interactions: The long decyl chain enhances solubility and processability, enabling the formation of thin films with desirable electronic properties.

Pathways Involved: The conjugated thiophene rings interact with other molecules or materials, influencing the overall performance of devices like OFETs and OPVs.

Comparaison Avec Des Composés Similaires

3-Hexylthiophene: Similar structure but with a hexyl chain instead of a decyl chain.

3-Octylthiophene: Contains an octyl chain, offering different solubility and electronic properties.

3-Dodecylthiophene: Features a longer dodecyl chain, affecting its material properties.

Uniqueness of 3’-Decylterthiophene:

Long Decyl Chain: Provides unique solubility and processability advantages.

Electronic Properties: The specific arrangement of thiophene rings and the decyl chain contribute to its superior performance in organic electronics compared to shorter alkyl chain derivatives.

Propriétés

Numéro CAS |

144993-43-1 |

|---|---|

Formule moléculaire |

C22H28S3 |

Poids moléculaire |

388.65 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

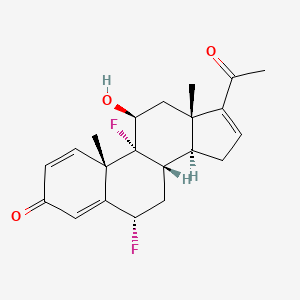

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)